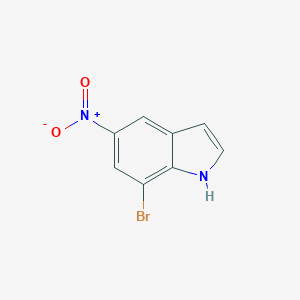

7-bromo-5-nitro-1H-indole

Vue d'ensemble

Description

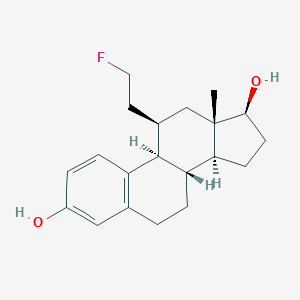

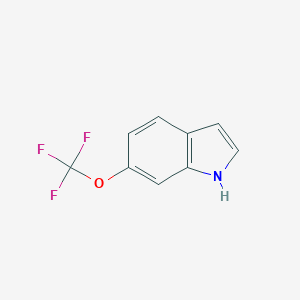

The compound "7-bromo-5-nitro-1H-indole" is a derivative of indole, which is a heterocyclic aromatic organic compound. This derivative is characterized by the presence of a bromine atom at the seventh position and a nitro group at the fifth position on the indole ring. Indole derivatives are of significant interest due to their diverse biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

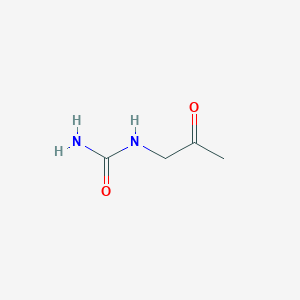

The synthesis of indole derivatives can involve various strategies, including the Friedel–Crafts alkylation. For instance, asymmetric Friedel–Crafts alkylation of indoles with (Z)-1-bromo-1-nitrostyrenes has been reported, which is catalyzed by bis-cyclometalated iridium complexes. This method emphasizes the importance of the bromo functional group for achieving high asymmetric induction and the synthesis of chiral indole-containing products .

Molecular Structure Analysis

The molecular structure of indole derivatives, such as 5-bromo-1H-indole-3-carbaldehyde, has been characterized by X-ray single crystal diffraction. The analysis of the crystal structure can reveal short intermolecular connections and provide insights into atom-to-atom interactions . Additionally, the crystal structure of 5-bromo-7-nitroindoline, a closely related compound, has been determined, showing the orientation of the bromine and nitro groups in relation to the indole ring .

Chemical Reactions Analysis

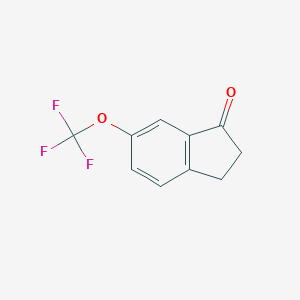

Indoles, including those with substituents at the 5- and 7-positions, can undergo nitration reactions in strongly acidic media. The nitration typically results in the introduction of a nitro group at the 6-position, and the structures of the products can be confirmed using various spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be studied using spectroscopic and thermal analysis tools. For example, the thermal stability of a compound derived from 5-bromo-1H-indole-3-carbaldehyde was found to be good up to 215°C. The electronic spectra, molecular orbital energy level diagrams, and molecular electrostatic potential maps can be assigned and explored based on TD-DFT results. Additionally, NMR chemical shifts can be computed and compared using the GIAO method .

Applications De Recherche Scientifique

Recherche sur le cancer

Les dérivés de l'indole ont été étudiés pour leur potentiel dans le traitement de divers types de cellules cancéreuses en raison de leur capacité à interagir avec des cibles biologiques dans l'organisme .

Traitement microbien

Certains dérivés de l'indole présentent une activité contre les microbes, ce qui pourrait être utile pour développer de nouveaux antibiotiques ou traitements contre les infections microbiennes .

Applications anti-inflammatoires et analgésiques

Les composés contenant le noyau indole ont été évalués pour leurs activités anti-inflammatoires et analgésiques in vivo, ce qui pourrait conduire à de nouveaux médicaments pour la gestion de la douleur .

Traitement du VIH

Les dérivés d'indolyle et d'oxochromenyle de la xanthénone ont été étudiés pour leur potentiel en tant qu'agents anti-VIH-1 par le biais d'études d'amarrage moléculaire .

Recherche sur les hormones végétales

L'acide indole-3-acétique, un dérivé de l'indole produit par la dégradation du tryptophane dans les plantes supérieures, joue un rôle important dans la croissance et le développement des plantes .

Synthèse de composés bioactifs

Les indoles servent de blocs de construction polyvalents dans les réactions de cycloaddition, conduisant à la création d'un large éventail de composés potentiellement bioactifs .

Safety and Hazards

Mécanisme D'action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . More research is needed to elucidate the specific interactions of 7-bromo-5-nitro-1H-indole with its targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

7-bromo-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJOZTUJVYCOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397478 | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87240-07-1 | |

| Record name | 7-Bromo-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87240-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)